
4-(4-BOC-Aminophenyl)-2-nitrobenzoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(4-BOC-Aminophenyl)-2-nitrobenzoic acid is an organic compound that features a nitrobenzoic acid core with a tert-butoxycarbonyl (BOC) protected amino group attached to the phenyl ring
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-(4-BOC-Aminophenyl)-2-nitrobenzoic acid typically involves a multi-step process:
Nitration: The starting material, 4-aminobenzoic acid, undergoes nitration to introduce the nitro group at the 2-position.
Protection: The amino group is then protected using tert-butoxycarbonyl (BOC) anhydride in the presence of a base such as triethylamine.
Purification: The final product is purified using recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods: Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and cost-effectiveness. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
Types of Reactions:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The BOC-protected amino group can undergo nucleophilic substitution reactions, where the BOC group is removed under acidic conditions to reveal the free amino group.
Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions, where the phenyl ring can be functionalized with various substituents.
Common Reagents and Conditions:
Reducing Agents: Hydrogen gas, palladium on carbon, or sodium borohydride.
Acidic Conditions: Trifluoroacetic acid or hydrochloric acid for deprotection of the BOC group.
Coupling Reagents: Palladium catalysts, boronic acids, and bases such as potassium carbonate.
Major Products:
Amino Derivatives: Reduction of the nitro group yields amino derivatives.
Functionalized Phenyl Rings: Coupling reactions introduce various functional groups onto the phenyl ring.
科学研究应用
4-(4-BOC-Aminophenyl)-2-nitrobenzoic acid has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry:
Bioconjugation: The amino group can be used for conjugation with biomolecules, making it useful in biochemistry and molecular biology.
作用机制
The mechanism of action of 4-(4-BOC-Aminophenyl)-2-nitrobenzoic acid depends on its chemical transformations:
Reduction: The nitro group is reduced to an amino group, which can participate in hydrogen bonding and other interactions.
Deprotection: Removal of the BOC group reveals the free amino group, which can engage in further chemical reactions.
Coupling Reactions: The phenyl ring can be functionalized to introduce new chemical entities, altering the compound’s properties and interactions.
相似化合物的比较
4-Aminobenzoic Acid: Lacks the nitro group and BOC protection, making it less versatile in certain synthetic applications.
2-Nitrobenzoic Acid: Lacks the BOC-protected amino group, limiting its use in bioconjugation and medicinal chemistry.
4-(4-BOC-Aminophenyl)boronic Acid: Similar in structure but contains a boronic acid group instead of a nitro group, offering different reactivity and applications.
Uniqueness: 4-(4-BOC-Aminophenyl)-2-nitrobenzoic acid is unique due to the combination of a nitro group and a BOC-protected amino group on the same molecule, providing a versatile platform for various chemical transformations and applications in research.
属性
IUPAC Name |
4-[4-[(2-methylpropan-2-yl)oxycarbonylamino]phenyl]-2-nitrobenzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O6/c1-18(2,3)26-17(23)19-13-7-4-11(5-8-13)12-6-9-14(16(21)22)15(10-12)20(24)25/h4-10H,1-3H3,(H,19,23)(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXKWATNLASHOMR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CC=C(C=C1)C2=CC(=C(C=C2)C(=O)O)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


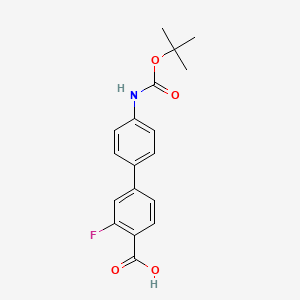

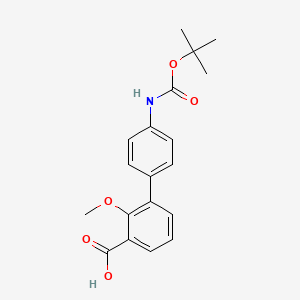


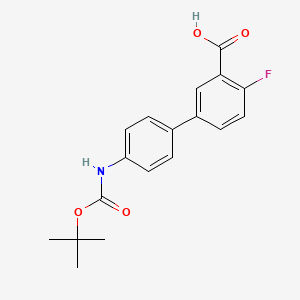

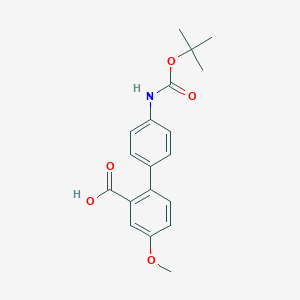

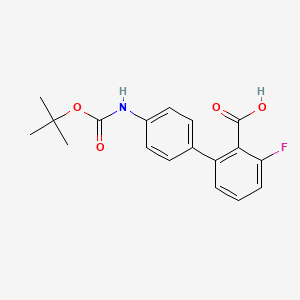

![3-Methyl-3'-(pyrrolidin-1-ylsulfonyl)-[1,1'-biphenyl]-2-carboxylic acid](/img/structure/B6412712.png)
